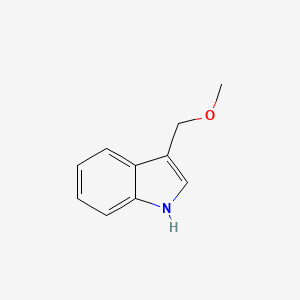

3-(Methoxymethyl)-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-12-7-8-6-11-10-5-3-2-4-9(8)10/h2-6,11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWLFBCRNXZXTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10229083 | |

| Record name | 1H-Indole, 3-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10229083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78440-76-3 | |

| Record name | 1H-Indole, 3-(methoxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078440763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 3-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10229083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxymethylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Methoxymethyl)-1H-indole: A Core Scaffold for Advanced Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Among its vast array of derivatives, 3-(Methoxymethyl)-1H-indole emerges as a pivotal synthetic intermediate and a subject of significant interest. Its strategic functionalization at the C3 position provides a stable yet reactive handle for constructing more complex molecular architectures. This guide offers a comprehensive technical exploration of this compound, delving into its fundamental chemical properties, structural characteristics, synthesis, and spectroscopic signature. Furthermore, it examines its chemical reactivity, role as a versatile building block in medicinal chemistry, and essential safety protocols, providing researchers with the foundational knowledge required to leverage this compound in advanced drug discovery programs.

Core Chemical and Structural Properties

This compound is an aromatic heterocyclic compound. Its structure consists of a bicyclic system: a benzene ring fused to a pyrrole ring. The defining feature is the methoxymethyl group (-CH₂OCH₃) attached to the C3 position of the indole ring. This substituent significantly influences the molecule's electronic properties and reactivity compared to the parent indole. The indole ring itself is electron-rich, making it highly susceptible to electrophilic attack, a characteristic that is fundamental to its utility in synthesis.

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 78440-76-3 | [3] |

| Molecular Formula | C₁₀H₁₁NO | [3] |

| Molecular Weight | 161.20 g/mol | [3] |

| Appearance | Not specified, likely a solid or oil | - |

| Melting Point | Similar to Indole-3-carbinol (96-99 °C) | [4] |

| Solubility | Soluble in organic solvents like methanol, ethanol, chloroform | General Knowledge |

Visualization: Chemical Structure

Caption: 2D structure of this compound.

Synthesis and Mechanistic Considerations

This compound is readily formed when its precursor, indole-3-carbinol (I3C), comes into contact with methylating agents, most commonly methanol, particularly under acidic conditions.[4] This reaction is often facile and can occur as an unintended side reaction, leading to contamination of I3C samples. However, it can also be performed deliberately to produce the target compound in high yield.

Experimental Protocol: Acid-Catalyzed Synthesis from Indole-3-carbinol

This protocol describes a standard laboratory-scale synthesis.

Objective: To synthesize this compound via acid-catalyzed etherification of Indole-3-carbinol.

Materials:

-

Indole-3-carbinol (I3C)

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Indole-3-carbinol (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the stirring solution at room temperature.

-

Causality Insight: The acid protonates the hydroxyl group of I3C, converting it into a good leaving group (water). This facilitates the nucleophilic attack by methanol.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 40-50°C) if the reaction is slow. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (I3C) is consumed.

-

Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench the acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.

-

Self-Validation: Neutralizing the acid is critical to prevent product decomposition or side reactions during the subsequent extraction and concentration steps.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Visualization: Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative of what is expected from standard analytical techniques.

Data Presentation: Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | N-H Proton | ~8.0 ppm (broad singlet) | Deshielded proton on nitrogen, often broad due to quadrupole coupling and exchange. |

| Aromatic Protons | ~7.0-7.8 ppm (multiplets) | Protons on the benzene and pyrrole rings of the indole scaffold. | |

| Methylene Protons (-CH₂-) | ~4.6 ppm (singlet) | Protons on the carbon adjacent to both the indole C3 and the ether oxygen. | |

| Methyl Protons (-OCH₃) | ~3.4 ppm (singlet) | Protons of the methoxy group. | |

| ¹³C NMR | Indole Carbons | ~100-137 ppm | Carbons comprising the aromatic indole ring system. |

| Methylene Carbon (-CH₂-) | ~65-70 ppm | Carbon of the methylene bridge. | |

| Methyl Carbon (-OCH₃) | ~58 ppm | Carbon of the methoxy group. | |

| IR Spectroscopy | N-H Stretch | ~3400 cm⁻¹ (sharp) | Characteristic stretching vibration of the N-H bond in the pyrrole ring.[5] |

| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | Stretching vibrations for C-H bonds on the aromatic ring. | |

| Aliphatic C-H Stretch | ~2950-2850 cm⁻¹ | Stretching vibrations for C-H bonds of the methoxymethyl group. | |

| C-O Ether Stretch | ~1100-1085 cm⁻¹ (strong) | Characteristic strong absorption for the C-O-C ether linkage. | |

| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z = 161 | Corresponds to the molecular weight of the compound. |

Note: Exact chemical shifts can vary based on the solvent and instrument used.

Reactivity and Applications in Drug Discovery

The indole scaffold is a key component in numerous therapeutic agents for cancer, infections, and neurodegenerative diseases.[6][7][8] this compound serves as a valuable precursor for creating more elaborate indole derivatives.

Reactivity Profile

While the C3 position is the most nucleophilic site in an unsubstituted indole, its occupation by the methoxymethyl group redirects further electrophilic substitution to other positions. The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation. Electrophilic attack on the ring can be directed to the C2 position or positions on the benzene ring, depending on the reaction conditions and the nature of the electrophile.

Role as a Synthetic Intermediate

The true value of this compound lies in its use as a stable, functionalized building block. It provides a pre-installed C3 substituent that can be carried through multi-step syntheses to build complex target molecules. This avoids the often harsh conditions required to directly functionalize the C3 position of a pre-existing complex indole. Its structural similarity and relationship to Indole-3-carbinol also make it relevant in studies of chemopreventive agents, where it may exhibit similar biological properties.[4]

Visualization: Role as a Synthetic Precursor

Caption: Synthetic utility of this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound. Information should be sourced from a current Safety Data Sheet (SDS).

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a laboratory coat, and chemical-resistant gloves.[9][10]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.[9][10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound represents more than just a simple derivative; it is a strategic tool for the medicinal chemist. Its stable, pre-functionalized C3 position allows for elegant and efficient synthetic routes to complex, biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to fully exploit its potential in the development of next-generation therapeutics.

References

-

Kamal, A., et al. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry, 89, 103021. [Link]

-

MDPI. (n.d.). Special Issue: Recent Advances in Indole Derivatives in Medicinal and Synthetic Organic Chemistry. Molecules. [Link]

-

Shafique, Z., et al. (2018). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 12, 66-99. [Link]

-

Singh, V., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Molecules, 29(19), 4770. [Link]

-

ResearchGate. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives | Request PDF. [Link]

-

De Kruif, C. A., & Marsman, J. W. (1998). The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]. Chemical-biological interactions, 110(1-2), 1-2. [Link]

-

INDOFINE Chemical Company, Inc. (n.d.). Material Safety Data Sheet. [Link]

-

Taylor & Francis Online. (2018). Synthesis, reactivity and biological properties of methoxy-activated indoles. Journal of Chemical Research. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. [Link]

-

El-Seedi, H. R., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2598–2606. [Link]

-

Sunway Pharm Ltd. (n.d.). 1H-Indole,3-(methoxymethyl)-. [Link]

-

National Center for Biotechnology Information. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 10(49), 29288-29317. [Link]

-

Al-Warhi, T., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. [Link]

-

National Institute of Standards and Technology. (n.d.). Indole. NIST Chemistry WebBook. [Link]

Sources

- 1. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1H-Indole,3-(methoxymethyl)- - CAS:78440-76-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. 1 - 1. The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

An In-depth Technical Guide on the Formation and Isolation of 3-(Methoxymethyl)-1H-indole from Natural Precursors

Abstract

This technical guide provides a comprehensive overview of 3-(Methoxymethyl)-1H-indole, a compound of significant interest due to its relationship with the chemopreventive agent indole-3-carbinol. Contrary to a direct natural occurrence, this document elucidates that this compound is predominantly an artifact, formed from the natural precursor indole-3-carbinol during extraction and analysis when methanol is employed as a solvent. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the origin, formation, a validated protocol for its isolation and purification, and detailed analytical characterization of this indole derivative. The causality behind experimental choices and the importance of recognizing potential artifact formation in phytochemical research are emphasized throughout.

Introduction: The "Natural Occurrence" of an Artifact

This compound is an indole alkaloid structurally related to indole-3-carbinol (I3C), a well-researched phytochemical with potential anticarcinogenic properties[1]. While often detected in extracts of cruciferous vegetables, it is crucial for researchers to understand that this compound is not typically biosynthesized in planta. Instead, it is readily formed when its natural precursor, indole-3-carbinol, comes into contact with methanol, a common laboratory solvent[2]. This chemical transformation can occur during extraction, purification, or storage of plant material, leading to its misidentification as a genuine natural product. This guide will therefore address the true natural origin of its precursor and provide a framework for the isolation and characterization of this compound as a product of this semi-synthetic process.

The Genesis of this compound: From Glucobrassicin to a Methanolic Artifact

The journey to obtaining this compound begins with glucobrassicin, an indole glucosinolate abundant in cruciferous vegetables of the Brassica genus, such as broccoli, cabbage, and Brussels sprouts[1][3].

Enzymatic Release of Indole-3-carbinol

When the plant tissues are mechanically disrupted (e.g., by chewing, chopping, or grinding), the enzyme myrosinase, which is physically segregated from its substrate in intact cells, comes into contact with glucobrassicin. Myrosinase catalyzes the hydrolysis of glucobrassicin, leading to the formation of an unstable aglycone. This intermediate spontaneously rearranges to yield several products, with indole-3-carbinol (I3C) being a major one[1].

The Crucial Role of Methanol in the Formation of this compound

Indole-3-carbinol is a reactive molecule. In the presence of an acidic environment, such as in the stomach, it can oligomerize to form products like 3,3'-diindolylmethane (DIM). However, when methanol is used as a solvent for extraction or analysis, it can react with indole-3-carbinol to form the more stable ether, this compound[2]. This reaction is often uncatalyzed or can be facilitated by trace amounts of acid.

Caption: Formation pathway of this compound.

Quantitative Insights: Precursor Content in Cruciferous Vegetables

The potential yield of this compound is directly proportional to the initial concentration of its precursor, indole-3-carbinol, which in turn depends on the glucobrassicin content of the plant material. The table below summarizes the total glucosinolate content in several raw cruciferous vegetables, providing a contextual basis for potential yields. It is important to note that glucobrassicin typically constitutes about 8-12% of the total glucosinolates[3].

| Vegetable | Serving Size | Total Glucosinolates (mg)[3] |

| Brussels sprouts | ½ cup | 104 |

| Garden cress | ½ cup | 98 |

| Mustard greens | ½ cup, chopped | 79 |

| Kale | 1 cup, chopped | 67 |

| Turnip | ½ cup, cubes | 60 |

| Cabbage, savoy | ½ cup, chopped | 35 |

Isolation and Purification Protocol

The following protocol details a robust method for the extraction of indole-3-carbinol from cruciferous vegetables and its subsequent conversion to and purification of this compound. This protocol is adapted from established methods for indole alkaloid extraction[4][5].

Materials and Reagents

-

Fresh cruciferous vegetables (e.g., broccoli, cabbage)

-

Methanol (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel 60 (70-230 mesh) for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Chromatography column

Step-by-Step Methodology

-

Preparation of Plant Material:

-

Wash fresh cruciferous vegetables thoroughly and pat dry.

-

Finely chop or blend the material to ensure maximum cell disruption and myrosinase activation.

-

Lyophilize (freeze-dry) the plant material to remove water, which can interfere with the extraction process.

-

-

Extraction and In-Situ Formation:

-

Macerate the freeze-dried plant material (e.g., 100 g) in methanol (500 mL) at room temperature for 24 hours. This allows for the extraction of indole-3-carbinol and its simultaneous reaction with methanol to form this compound.

-

Filter the mixture through cheesecloth and then a paper filter to remove solid plant debris.

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

-

Liquid-Liquid Partitioning:

-

Resuspend the concentrated crude extract in a mixture of water (200 mL) and dichloromethane (200 mL).

-

Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

-

Collect the organic (DCM) layer. Repeat the extraction of the aqueous layer twice more with fresh DCM (100 mL each time).

-

Combine the organic extracts and wash with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness in vacuo.

-

-

Chromatographic Purification:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the dried extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed sample to the top of the column.

-

Elute the column with a solvent gradient, starting with 100% hexane and gradually increasing the polarity with ethyl acetate. A typical gradient could be from 100:0 to 80:20 hexane:ethyl acetate.

-

Collect fractions and monitor by TLC using a hexane:ethyl acetate (e.g., 85:15) mobile phase and visualization under UV light (254 nm).

-

Combine the fractions containing the pure this compound (identified by comparison with a standard, if available, or by subsequent analytical characterization).

-

Evaporate the solvent from the combined pure fractions to yield the final product.

-

Caption: Workflow for the isolation of this compound.

Analytical Characterization

Accurate identification of the isolated compound is paramount. The following spectroscopic data are characteristic of this compound.

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.10 (br s, 1H, NH), 7.68 (d, J = 7.9 Hz, 1H, Ar-H), 7.38 (d, J = 8.1 Hz, 1H, Ar-H), 7.22 (t, J = 7.6 Hz, 1H, Ar-H), 7.15 (t, J = 7.5 Hz, 1H, Ar-H), 7.12 (s, 1H, Ar-H), 4.70 (s, 2H, -CH₂-), 3.42 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 136.4, 128.2, 123.0, 122.3, 119.9, 119.5, 112.2, 111.1, 65.5 (-CH₂-), 58.2 (-OCH₃) |

| Mass Spectrometry (EI-MS), m/z | 161 (M⁺), 130, 118 |

Conclusion: Implications for Phytochemical Research

The case of this compound serves as a critical reminder of the potential for artifact formation during the analysis of natural products. It underscores the necessity for meticulous experimental design, particularly in the choice of solvents, to ensure that the compounds identified are genuine constituents of the biological matrix under investigation. For researchers in drug discovery and development, a thorough understanding of the reactivity of target molecules like indole-3-carbinol is essential to avoid misinterpretation of analytical data and to accurately assess the bioactivity of natural extracts. This guide provides the foundational knowledge and a practical framework for the intentional formation and isolation of this compound, enabling further investigation into its chemical and biological properties.

References

-

Linus Pauling Institute at Oregon State University. (n.d.). Indole-3-Carbinol. Retrieved from [Link]

- Bradfield, C. A., & Bjeldanes, L. F. (1991). The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]. Food and Chemical Toxicology, 29(10), 705-715.

-

Study Summary. (2025, February 10). Eating more cruciferous vegetables may be linked to a lower risk of cancer. Retrieved from [Link]

- Weng, J. R., Tsai, C. H., Kulp, S. K., & Chen, C. S. (2008). Current results on the biological and pharmacological activities of Indole-3-carbinol. Journal of Experimental & Clinical Cancer Research, 27(1), 7.

- Higdon, J. V., & Williams, D. E. (2007). How Cruciferous Vegetables and their I3C Content Help Reduce Cancer Risk. Alternative & Complementary Therapies, 13(5), 234-240.

- Odimegwu, J. I., & Omotuyi, O. E. (2023). QUALITATIVE ANALYSIS OF CRUCIFEROUS VEGETABLE EXTRACTS USEFUL FOR ESTROGEN METABOLISM FOR DIINDOLYLMETHANE (DIM). bioRxiv.

- Charoen-ying, P., Chaicharoenpong, C., & Siripinyanond, A. (2020). Rapid measurement of indole levels in Brassica vegetables using one millilitre binary organic extraction solvent and capillary electrophoresis-UV analysis. Phytochemical Analysis, 31(4), 522-530.

- Al-Hourani, B. J. (2016). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2016(2), M891.

- Söderberg, T. (2019). An In-depth Technical Guide to the Synthesis and Spectral Analysis of 1-Benzenesulfonyl-7-methoxy-1H-indole. BenchChem.

-

Royal Society of Chemistry. (n.d.). Supporting information - Indoles. Retrieved from [Link]

-

NIST. (n.d.). Indole, 3-methyl-. Retrieved from [Link]

- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 431.

- The Aqueous Extract of Brassica oleracea L. Exerts Phytotoxicity by Modulating H2O2 and O2− Levels, Antioxidant Enzyme Activity and Phytohormone Levels. (2023). International Journal of Molecular Sciences, 24(17), 13327.

- Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024).

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

- Erickson, K. L., Brennan, M. R., & Nam, K. S. (1986). The preparation and spectral characterization of 2-haloindoles, 3-haloindoles, and 2,3-dihaloindoles. Heterocycles, 24(6), 1547.

-

NIST. (n.d.). 1H-Indole, 5-methoxy-. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information - Indoles. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-1H-indole. Retrieved from [Link]

- MDPI. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Molecules, 28(19), 6989.

- Kartal, M., & Altanlar, N. (2003). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. Turkish Journal of Chemistry, 27(4), 449-454.

- Puentes, E., Tilli, S., & Caramella, P. (2014). The real nature of the indole alkaloids in Cortinarius infractus: Evaluation of artifact formation through solvent extraction method development. Journal of Pharmaceutical and Biomedical Analysis, 98, 261-267.

Sources

- 1. Current results on the biological and pharmacological activities of Indole-3-carbinol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine [mdpi.com]

A Senior Application Scientist's Guide to the Synthesis and Characterization of 3-(Methoxymethyl)-1H-indole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and geometric structure allow it to interact with a multitude of biological targets, forming the core of drugs ranging from anti-migraine agents (triptans) to anti-cancer therapies. Functionalization of the indole ring is a critical strategy in drug discovery, and the C3 position is particularly significant due to its high nucleophilicity. This guide focuses specifically on the synthesis and characterization of 3-(methoxymethyl)-1H-indole derivatives, a class of compounds with demonstrated potential as chemopreventive agents and valuable intermediates for more complex molecular architectures.[3][4] We will explore the chemical logic behind synthetic pathways and the analytical techniques required to unequivocally confirm their structure and purity.

Part 1: The Synthetic Blueprint - Pathways to this compound

A deep understanding of indole's electronic nature is paramount to designing a successful synthesis. The indole ring system consists of a benzene ring fused to a pyrrole ring. The lone pair of electrons on the nitrogen atom is delocalized throughout the bicyclic system, making the ring electron-rich and highly susceptible to electrophilic attack.

The Rationale for C3 Selectivity

Electrophilic substitution on the indole ring preferentially occurs at the C3 position.[5][6] This selectivity is a direct consequence of the stability of the cationic intermediate (the sigma complex) formed during the reaction. When an electrophile attacks at C3, the positive charge can be delocalized over the C2 atom and, most importantly, onto the nitrogen atom without disrupting the aromaticity of the fused benzene ring.[7] Attack at any other position, including C2, would necessitate the disruption of the stable benzene sextet, resulting in a significantly less stable intermediate.[7][8] This inherent reactivity makes the C3 position the logical starting point for functionalization.

Caption: Overall workflow from synthesis to final compound validation.

Part 2: Rigorous Characterization - Validating the Molecular Structure

The unequivocal identification of the synthesized compound is the bedrock of scientific integrity. A combination of spectroscopic and chromatographic techniques must be employed to confirm the structure and assess purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules.

-

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For a typical this compound, one would expect to see:

-

Indole Ring Protons: A complex multiplet pattern in the aromatic region (~7.0-8.0 ppm).

-

N-H Proton: A broad singlet, typically downfield (>8.0 ppm).

-

C3-Methylene Protons (-CH₂-): A sharp singlet around 4.5-4.7 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet around 3.3-3.5 ppm. [9]

-

-

¹³C NMR (Carbon NMR): This provides information on the carbon skeleton of the molecule. Key expected signals include:

-

Indole Carbons: Multiple signals in the aromatic region (~110-140 ppm).

-

C3-Methylene Carbon (-CH₂-): A signal around 65-70 ppm.

-

Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

-

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns. For this compound (MW: 161.20 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 161. [10]A characteristic fragmentation pattern involves the loss of the methoxy group (-OCH₃) to give a highly stable indolyl-methyl cation at m/z = 130. [11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational frequencies for this compound include:

-

N-H Stretch: A sharp peak around 3400 cm⁻¹.

-

C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Ether Stretch: A strong, characteristic peak in the 1070-1150 cm⁻¹ region.

Data Summary Table

| Technique | Expected Observation for this compound | Purpose |

| ¹H NMR | Signals for NH (~8.1 ppm), aromatic CH (7-8 ppm), -CH₂- (~4.6 ppm), -OCH₃ (~3.4 ppm) | Confirms proton framework and connectivity |

| ¹³C NMR | Signals for aromatic carbons (110-137 ppm), -CH₂- (~68 ppm), -OCH₃ (~58 ppm) | Confirms carbon skeleton |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 161; Key fragment at m/z = 130 ([M-OCH₃]⁺) | Confirms molecular weight and key structural fragment |

| IR Spectroscopy | N-H stretch (~3400 cm⁻¹), C-O stretch (~1090 cm⁻¹) | Confirms presence of key functional groups |

| HPLC | Single sharp peak under various solvent conditions | Assesses purity of the final compound |

Part 3: Field-Validated Experimental Protocols

The following protocols are presented with the detail required for reproducibility. As a senior scientist, the rationale behind critical steps is included to empower the researcher.

Protocol 1: Synthesis of 3-((Dimethylamino)methyl)-1H-indole (Gramine)

This protocol is based on the well-established Mannich reaction. [13] Materials:

-

Indole (11.7 g, 0.1 mol)

-

Dimethylamine (40% aqueous solution, 13.5 mL, 0.12 mol)

-

Acetic Acid (glacial, 7.5 mL)

-

Formaldehyde (37% aqueous solution, 9.0 mL, 0.11 mol)

-

Ice bath, magnetic stirrer, round-bottom flask (250 mL)

Procedure:

-

Iminium Ion Formation: Cool the dimethylamine solution in an ice bath. With vigorous stirring, add the acetic acid dropwise. Causality: This neutralization reaction is exothermic and cooling prevents loss of the volatile amine. The acid protonates the amine, setting it up for the next step.

-

Reagent Addition: To the cold solution, add the formaldehyde solution, followed by the indole. Causality: The pre-formation of the dimethylaminium acetate salt ensures the reaction environment is controlled for the subsequent condensation with formaldehyde to form the electrophilic Eschenmoser-type salt.

-

Reaction: Remove the flask from the ice bath and allow it to stir at room temperature for 2 hours. A thick, white precipitate of gramine will form.

-

Work-up: Cool the mixture again in an ice bath, and add a solution of 20% sodium hydroxide until the mixture is strongly alkaline (pH > 12). This will precipitate the free base.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven. The typical yield is 85-95%.

Protocol 2: Synthesis of this compound from Gramine

Materials:

-

Gramine (8.7 g, 0.05 mol)

-

Sodium metal (1.3 g, 0.055 mol)

-

Methanol (anhydrous, 100 mL)

-

Reflux condenser, heating mantle, round-bottom flask (250 mL)

Procedure:

-

Nucleophile Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), carefully add the sodium metal in small pieces to the anhydrous methanol. Causality: Sodium reacts with methanol to form sodium methoxide, a strong nucleophile. This reaction is highly exothermic and produces hydrogen gas, requiring careful addition and an inert atmosphere.

-

Reaction: Once all the sodium has reacted, add the gramine to the sodium methoxide solution.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Work-up: After cooling, evaporate the methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with water to remove any inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 3: Characterization via ¹H NMR

Procedure:

-

Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a standard NMR tube.

-

Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer. [14]3. Analysis:

-

Integrate all peaks to determine the relative ratio of protons. The ratio should correspond to the proposed structure (e.g., 1H for NH, 5H for indole ring, 2H for CH₂, 3H for OCH₃).

-

Analyze the chemical shifts and coupling patterns to confirm the connectivity of the molecule.

-

References

- Quora. (2023, May 2). Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring?

- ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles. Request PDF.

- Química Orgánica. (n.d.). Electrophilic substitution at the indole.

- ResearchGate. (n.d.). Intramolecular Mannich reaction of imine derivatives to indole...

- Química Orgánica. (n.d.). ELECTROPHILIC SUBSTITUTION WITH POSITION 3 OCCUPIED.

- ChemTube3D. (n.d.). Indole - Mannich Reaction And Substitution By Elimination.

- Homework.Study.com. (n.d.). Indole reacts with electrophiles at C3 rather than at C2. Draw resonance forms of the...

- ResearchGate. (2012). Synthesis of New Mannich Bases from Indole Derivatives.

- University of Liverpool. (n.d.). Synthesis and Chemistry of Indole.

- Al-Araji, S. M., & Ali, R. A. (2012).

- The Royal Society of Chemistry. (n.d.). Supporting information.

- The Royal Society of Chemistry. (n.d.). Supporting information Indoles.

- National Center for Biotechnology Information. (2021, August 25). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. PubMed Central.

- National Center for Biotechnology Information. (n.d.). 1. The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]. PubMed.

- National Center for Biotechnology Information. (n.d.). 1. The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part II]. PubMed.

- Organic Syntheses. (n.d.). indole-3-aldehyde.

- Max-Planck-Gesellschaft. (n.d.).

- PubChem. (n.d.). This compound-5-carboxylic acid (C11H11NO3).

- National Center for Biotechnology Information. (n.d.). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)

- PubChem. (n.d.). 3-Methoxy-1H-indole.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, Methanol, experimental) (HMDB0003320).

- ResearchGate. (2016). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- Semantic Scholar. (2012). Nucleophilic addition of Grignard reagents to 3-acylindoles: stereoselective synthesis of highly substituted indoline scaffolds.

- Wikipedia. (n.d.). Grignard reagent.

- National Center for Biotechnology Information. (n.d.). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central.

- ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.

- Scientific Research Publishing. (2016).

- ChemicalBook. (n.d.). 3-Methylanisole(100-84-5) 1H NMR.

- PubChem. (n.d.). 3-(methoxymethyl)-2,4,6-trimethyl-1H-indole.

- FCT NOVA. (n.d.). Applications of the Indole Scaffold in Medicinal Chemistry.

- National Center for Biotechnology Information. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PubMed Central.

- Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives.

- PubChem. (n.d.). 1-methoxy-1H-indole-3-carbaldehyde.

- Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.

- ResearchGate. (n.d.). Methods for the synthesis of indole-3-carboxylic acid esters (microreview).

- National Center for Biotechnology Information. (2022, July 26). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central.

- National Institute of Standards and Technology. (n.d.). Indole. NIST WebBook.

- Sunway Pharm Ltd. (n.d.). 1H-Indole,3-(methoxymethyl)-.

- National Institute of Standards and Technology. (n.d.). 1H-Indole, 5-methoxy-. NIST WebBook.

- ResearchGate. (2013). Synthesis of 3-methyl-N-substituted-1H-indole.

- BenchChem. (2025). The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide.

- BenchChem. (2025).

- National Institute of Standards and Technology. (n.d.). Indole, 3-methyl-. NIST WebBook.

- ResearchGate. (2014). Synthesis of New 3-Substituted Indole Derivatives.

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1 - 1. The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1. The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part II] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. homework.study.com [homework.study.com]

- 8. youtube.com [youtube.com]

- 9. 3-(methoxymethyl)-2,4,6-trimethyl-1H-indole | C13H17NO | CID 65335290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1H-Indole,3-(methoxymethyl)- - CAS:78440-76-3 - Sunway Pharm Ltd [3wpharm.com]

- 11. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 12. Indole [webbook.nist.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pure.mpg.de [pure.mpg.de]

Spectroscopic data interpretation for 3-(Methoxymethyl)-1H-indole (NMR, IR, Mass Spec)

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel and existing chemical entities is a cornerstone of scientific rigor. 3-(Methoxymethyl)-1H-indole is a heterocyclic compound of interest, belonging to the vast family of indole derivatives that are pivotal scaffolds in medicinal chemistry. The proper interpretation of its spectroscopic data is not merely an academic exercise but a critical step in quality control, synthesis validation, and understanding its chemical behavior.

This guide provides an in-depth, expert-led analysis of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data for this compound. Moving beyond a simple recitation of data points, we will explore the causal relationships between molecular structure and spectral features, offering a holistic interpretation grounded in fundamental principles and field-proven expertise. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to confidently interpret and validate the structure of this compound.

The Logic of Spectroscopic Elucidation

The process of structure elucidation is a puzzle where each spectroscopic technique provides a unique set of clues. This guide is structured to mirror the logical workflow an analytical scientist would follow, integrating data from multiple techniques to build a self-validating and definitive structural assignment.

Caption: Workflow for Spectroscopic Structure Elucidation.

I. Mass Spectrometry (MS)

Mass spectrometry provides two primary pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This pattern serves as a "fingerprint" that helps to deduce the connectivity of atoms.

Experimental Protocol

-

Technique: Electron Ionization Mass Spectrometry (EI-MS)

-

Ionization Energy: 70 eV

-

Sample Introduction: Direct infusion or via Gas Chromatography (GC) inlet.

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

Data Interpretation

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) that confirms its molecular formula, C₁₀H₁₁NO, and a molecular weight of 161.20 g/mol . The subsequent fragmentation is highly diagnostic for indole derivatives.[1][2]

Key Fragmentation Pathways:

The primary fragmentation of indole derivatives often involves the pyrrole ring.[3] For this compound, the most likely fragmentation pathways involve the substituent at the C3 position. The loss of a methoxy radical (•OCH₃) or a formaldehyde molecule (CH₂O) are characteristic cleavages. A significant fragment in indole mass spectra is often observed at m/z = 116, resulting from the loss of HCN from a tautomerized intermediate.[1]

Caption: Predicted EI-MS Fragmentation of this compound.

Summary of Mass Spectrometry Data

| m/z | Proposed Fragment | Structural Information |

| 161 | [M]⁺˙ | Molecular Ion |

| 131 | [M - CH₂O]⁺˙ | Loss of formaldehyde |

| 130 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 116 | [C₈H₆N]⁺ | Characteristic indole fragment[1] |

| 89 | [C₇H₅]⁺ | Loss of HCN from m/z 116[1] |

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Experimental Protocol

-

Technique: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: KBr pellet or as a thin film on a salt plate (NaCl or KBr).

-

Spectral Range: 4000-400 cm⁻¹

Data Interpretation

The IR spectrum of this compound will display characteristic absorption bands corresponding to the N-H bond of the indole, C-H bonds of the aromatic and aliphatic portions, C=C bonds of the aromatic ring, and the C-O bond of the ether.

Key Absorption Bands:

-

N-H Stretch: A sharp to moderately broad peak around 3400 cm⁻¹ is characteristic of the N-H stretch in the indole ring.[4] The sharpness can be influenced by hydrogen bonding.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are indicative of the C-H stretching vibrations of the aromatic indole ring.[4]

-

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) correspond to the C-H stretching of the methylene (-CH₂-) and methyl (-CH₃) groups.

-

Aromatic C=C Stretch: Sharp peaks in the 1600-1450 cm⁻¹ region are due to the carbon-carbon double bond stretching within the aromatic rings.[4]

-

C-O Stretch: A strong absorption band in the 1150-1050 cm⁻¹ region is a key indicator of the C-O stretching vibration of the methoxymethyl ether group.

-

=C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds typically appear in the 900-675 cm⁻¹ region, and the pattern can sometimes suggest the substitution pattern on the benzene ring.[4]

Summary of IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H Stretch | Indole N-H[4] |

| ~3100-3000 | Aromatic C-H Stretch | Indole Ring C-H[4] |

| ~2950-2850 | Aliphatic C-H Stretch | -CH₂- and -CH₃ |

| ~1600-1450 | C=C Stretch | Aromatic Ring[4] |

| ~1100 | C-O Stretch | Ether (C-O-C) |

| ~740 | =C-H Bend | ortho-disubstituted benzene pattern |

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for definitive assignments.

¹H NMR Data Interpretation

The proton NMR spectrum will show distinct signals for each unique proton environment in the molecule. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) are all crucial for assignment.

Expected ¹H NMR Signals:

-

Indole N-H (1H): A broad singlet typically far downfield (δ 8.0-8.5 ppm in CDCl₃), its position is solvent and concentration-dependent.[5]

-

Aromatic Protons (4H): The four protons on the benzene portion of the indole ring will appear in the aromatic region (δ 7.0-7.8 ppm). They will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with their neighbors.[5][6]

-

Indole C2-H (1H): This proton on the pyrrole ring typically appears as a singlet or a narrow triplet around δ 7.0-7.3 ppm.[5]

-

Methylene Protons (-CH₂-) (2H): The two protons of the methylene bridge will appear as a singlet around δ 4.6 ppm.[7]

-

Methyl Protons (-OCH₃) (3H): The three protons of the methoxy group will appear as a sharp singlet, typically around δ 3.3 ppm.[7][8]

¹³C NMR Data Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments.

Expected ¹³C NMR Signals:

-

Aromatic Carbons (8C): The eight carbon atoms of the indole ring will resonate in the downfield region (δ 100-140 ppm). The bridgehead carbons (C3a, C7a) and the carbon attached to the nitrogen (C7a) are typically in the δ 128-136 ppm range.[5][9]

-

Methylene Carbon (-CH₂-) (1C): The methylene carbon is expected to appear around δ 96 ppm.[7]

-

Methyl Carbon (-OCH₃) (1C): The methoxy carbon signal is characteristically found around δ 55 ppm.[7][8][10]

Summary of NMR Data

¹H NMR (Predicted, CDCl₃, 400 MHz)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.1 | br s | 1H | N1-H |

| ~7.7 | d | 1H | C7-H |

| ~7.4 | d | 1H | C4-H |

| ~7.2 | t | 1H | C6-H |

| ~7.1 | t | 1H | C5-H |

| ~7.0 | s | 1H | C2-H |

| ~4.6 | s | 2H | -CH₂-O- |

| ~3.3 | s | 3H | -OCH₃ |

¹³C NMR (Predicted, CDCl₃, 100 MHz)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~136 | C7a |

| ~128 | C3a |

| ~122 | C2 |

| ~122 | C6 |

| ~120 | C5 |

| ~119 | C4 |

| ~112 | C3 |

| ~111 | C7 |

| ~96 | -CH₂-O-[7] |

IV. Integrated Spectroscopic Analysis and Conclusion

The true power of spectroscopic analysis lies in the integration of data from all techniques. The molecular weight of 161 from the mass spectrum is consistent with the molecular formula C₁₀H₁₁NO, which is in perfect agreement with the proton and carbon counts from NMR. The functional groups identified by IR spectroscopy—the indole N-H, aromatic C-H, ether C-O, and aliphatic C-H—are all corroborated by the specific chemical shifts observed in the ¹H and ¹³C NMR spectra. The fragmentation pattern in the mass spectrum, particularly the loss of moieties related to the methoxymethyl group, further confirms the substituent at the C3 position.

Collectively, the MS, IR, and NMR data provide a cohesive and self-validating body of evidence that unambiguously confirms the structure of the compound as this compound. This rigorous, multi-technique approach is indispensable for ensuring the quality, identity, and purity of chemical compounds in a research and development setting.

References

- Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.

- Trivedi, M. K., Tallapragada, R. M., Branton, A., & Jana, S. (2015). FT-IR spectrum of control indole.

- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret

- Zhang, G., Li, C., Chen, Y., Li, D., & Zhang, Q. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 489.

- Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Deriv

- Study of Mass Spectra of Some Indole Derivatives. (n.d.). Scientific Research Publishing.

- Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs.

- NMR Data for Methoxymethyl Ethers. (n.d.). Source not specified.

- Aguiar, G. P. S., de Souza, G. G., de Oliveira, M. C. F., & Vessecchi, R. (2019). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 30(10), 2139-2148.

- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 431.

- Study of Mass Spectra of Some Indole Derivatives. (2016).

- Pekar, F., & Marek, R. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 643-651.

Sources

- 1. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 2. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. acdlabs.com [acdlabs.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility, Stability, and Degradation of 3-(Methoxymethyl)-1H-indole

Abstract

3-(Methoxymethyl)-1H-indole is an important indole derivative with applications in medicinal chemistry and drug development.[1] As with any compound intended for pharmaceutical use, a thorough understanding of its physicochemical properties is paramount for formulation development, stability testing, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth analysis of the solubility, stability, and degradation profile of this compound. We will explore its behavior in various solvents and under forced degradation conditions, elucidate its probable degradation pathways based on the inherent reactivity of the indole scaffold, and present standardized protocols for its assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of indole-based compounds.

Introduction and Physicochemical Profile

The indole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2][3][4] Its unique electronic properties allow it to mimic protein structures and bind to a variety of enzymes.[4] this compound, a derivative of this important scaffold, shares structural similarities with biologically active compounds like Indole-3-carbinol and is of significant interest for its potential chemopreventive properties.[1] A comprehensive characterization of its stability and solubility is a critical first step in its journey from a promising molecule to a viable therapeutic agent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 78440-76-3 | [5] |

| Molecular Formula | C₁₀H₁₁NO | [5] |

| Molecular Weight | 161.20 g/mol | [5] |

| Appearance | Assumed to be a solid at room temperature. | General knowledge |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) dictates its dissolution rate and, consequently, its bioavailability. The structure of this compound, with its largely non-polar indole ring and a moderately polar methoxymethyl group, suggests it will exhibit limited aqueous solubility but good solubility in organic solvents.

Expected Solubility Characteristics

Based on the parent indole structure, which is soluble in hot water, alcohol, ether, and benzene, this compound is predicted to be soluble in a range of common organic solvents.[6] Its solubility in aqueous media is expected to be low.

Table 2: Predicted Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Sparingly Soluble to Insoluble | The hydrophobic indole nucleus dominates the molecule's character. |

| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding and favorable dipole-dipole interactions. |

| Polar Aprotic | Acetonitrile, DMSO, DMF | Soluble | Strong dipole moments can effectively solvate the molecule. |

| Non-Polar | Dichloromethane, Toluene | Soluble to Freely Soluble | The non-polar indole ring interacts favorably via van der Waals forces.[7] |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for quantitatively determining the solubility of this compound.

Objective: To determine the equilibrium solubility of the compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, pH 7.4 buffer, Ethanol, Acetonitrile)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a validated analytical method

-

0.22 µm syringe filters

Procedure:

-

Preparation: Add an excess amount of this compound to a vial, ensuring solid material remains.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed. Centrifuge the vials to sediment the undissolved solid.

-

Sampling & Dilution: Carefully withdraw a clear aliquot of the supernatant. Filter the aliquot using a 0.22 µm syringe filter compatible with the solvent.

-

Quantification: Dilute the filtered sample to a concentration within the calibration range of a validated HPLC method. Analyze the sample to determine the concentration.

-

Calculation: The solubility is reported in mg/mL or mol/L based on the measured concentration.

Stability Profile and Forced Degradation

Stability testing is essential to identify potential degradation pathways and to develop a stable formulation. The indole nucleus is an electron-rich aromatic system, making it inherently susceptible to degradation, particularly through oxidation and under strongly acidic conditions.[8][9]

Key Structural Features Influencing Stability

-

Indole Nucleus: The electron-rich nature of the indole ring, especially the C2-C3 double bond, makes it a prime target for oxidative attack.[9]

-

Indole Nitrogen (N-H): The lone pair of electrons on the indole nitrogen contributes to the ring's high reactivity.[9]

-

C3 Position: Protonation at the C3 position under acidic conditions can initiate degradation pathways.[8]

-

Methoxymethyl Group: This group may be susceptible to cleavage under strong hydrolytic conditions.

Forced Degradation Studies

Forced degradation (stress testing) is performed to accelerate the degradation of a compound under conditions more severe than standard storage. This helps to identify likely degradation products and establish a stability-indicating analytical method.

Table 3: Summary of Predicted Stability and Forced Degradation Conditions

| Stress Condition | Typical Reagents & Conditions | Predicted Stability/Outcome |

| Acidic Hydrolysis | 0.1 M HCl, 60°C | Degradation Expected. Protonation at the C3 position can lead to the formation of degradation products.[8] |

| Basic Hydrolysis | 0.1 M NaOH, 60°C | Potential Degradation. The methoxymethyl ether linkage may be susceptible to cleavage. |

| Oxidative | 3% H₂O₂, Room Temperature | Significant Degradation Expected. The electron-rich indole ring is highly susceptible to oxidation, potentially forming oxindole derivatives.[8][9] |

| Photolytic | UV light (254 nm), Visible light | Potential Degradation. Indole derivatives can be susceptible to photodegradation.[8][9] |

| Thermal | 60-80°C (in solid state and solution) | Generally Stable. Significant degradation is not expected under moderate heat alone but can accelerate other degradation pathways.[9] |

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound stock solution (e.g., in Acetonitrile)

-

0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

-

HPLC system with a photodiode array (PDA) detector

-

pH meter

-

Photostability chamber

-

Oven

Procedure:

-

Sample Preparation: For each condition, mix the stock solution with the stress agent (e.g., 1 mL stock + 1 mL 0.1 M HCl). A control sample (1 mL stock + 1 mL water) should also be prepared.

-

Incubation:

-

Hydrolytic: Incubate acidic and basic solutions at 60°C.

-

Oxidative: Keep the solution with H₂O₂ at room temperature, protected from light.[9]

-

Photolytic: Expose a solution to UV/Vis light in a photostability chamber. A dark control sample should be run in parallel.

-

Thermal: Heat a solid sample and a solution in an oven.

-

-

Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization & Dilution: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.

-

HPLC Analysis: Analyze all stressed and control samples. The use of a PDA detector is crucial for assessing peak purity and detecting the emergence of new peaks corresponding to degradation products.

Predicted Degradation Pathways

Understanding the chemical structure of this compound allows for the prediction of its most likely degradation routes. The primary sites of reactivity are the C2-C3 double bond of the indole ring and the ether linkage of the methoxymethyl substituent.

-

Oxidative Degradation: The most probable degradation pathway involves the oxidation of the indole ring. This can lead to the formation of an oxindole derivative, where the C2 position is oxidized to a carbonyl group. Further oxidation is also possible.[8][10]

-

Acid-Catalyzed Degradation: In strong acid, protonation of the indole ring at C3 is a likely initiating event. This can lead to polymerization or other rearrangements.[8] Additionally, acid-catalyzed cleavage of the methoxymethyl ether is a plausible pathway, which would yield 3-(hydroxymethyl)-1H-indole (indole-3-carbinol).

-

Base-Catalyzed Degradation: While generally more stable to base than acid, strong basic conditions could potentially facilitate the cleavage of the N-H bond or attack the methoxymethyl group, although this is considered a less probable pathway compared to oxidation or acid degradation.

Caption: Predicted degradation pathways for this compound.

Analytical Workflow for Stability Assessment

A robust, stability-indicating analytical method is required to separate the parent compound from all potential degradation products. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.

Caption: General experimental workflow for stability analysis.

Conclusion

This compound is a compound of significant interest, but its utility in drug development hinges on a stable and soluble formulation. This guide has detailed its predicted physicochemical profile, highlighting its likely good solubility in organic solvents and limited solubility in aqueous media. The stability assessment underscores the susceptibility of the indole nucleus to oxidative degradation, which represents the most probable degradation pathway. Acidic conditions are also likely to cause significant degradation. To ensure the integrity of this compound during research and development, it is crucial to store the material protected from light and in an inert atmosphere, and to avoid exposure to strong oxidizing agents and highly acidic environments. The protocols and pathways outlined herein provide a robust framework for the empirical evaluation and handling of this promising molecule.

References

- 3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione - Benchchem. (URL: )

- DeLuca, H. F. (1998). The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]. PubMed. (URL: )

- Joule, J. A. (n.d.).

- Kinetics and Products of the Reaction of OH Radicals with 3-Methoxy-3-methyl-1-butanol. (2025). (URL: )

- Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)

- Stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxyl

- III Analytical Methods. (n.d.). (URL: )

- Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central. (URL: )

- This compound-5-carboxylic acid (C11H11NO3). PubChemLite. (URL: )

- Stability of 1-Benzenesulfonyl-7-methoxy-1H-indole under various conditions. Benchchem. (2025). (URL: )

- Gu, J. D., & Berry, D. F. (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium. NIH. (URL: )

- Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025). (URL: )

- 1H-Indole,3-(methoxymethyl)- - CAS:78440-76-3. Sunway Pharm Ltd. (URL: )

- Indole | C8H7N | CID 798. PubChem - NIH. (URL: )

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- Alam, O., & Khan, S. A. (2016). RECENT REVIEW ON INDOLE: A PRIVILEGED STRUCTURE SCAFFOLD. International Journal of Pharma Sciences and Research. (URL: )

Sources

- 1. 1 - 1. The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. mdpi.com [mdpi.com]

- 4. ijpsr.info [ijpsr.info]

- 5. 1H-Indole,3-(methoxymethyl)- - CAS:78440-76-3 - Sunway Pharm Ltd [3wpharm.com]

- 6. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. env.go.jp [env.go.jp]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-(Methoxymethyl)-1H-indole: A Detailed Protocol and Application Guide

An Application Note and Protocol from the Desk of a Senior Application Scientist

Introduction

3-(Methoxymethyl)-1H-indole is a valuable synthetic intermediate and a structural motif found in various biologically active compounds. Its utility in drug discovery and development stems from its role as a versatile building block for more complex indole alkaloids and pharmaceuticals. The methoxymethyl group at the C3 position serves as a stable, yet potentially modifiable, functional handle for introducing further molecular complexity. This guide provides a robust, two-step protocol for the synthesis of this compound, starting from the commercially available and inexpensive indole-3-carboxaldehyde. The described methodology is designed for high reproducibility and scalability, making it suitable for both academic research and process development environments.

The synthetic strategy involves two fundamental and high-yielding transformations in organic chemistry:

-

Selective Reduction: The aldehyde functional group of indole-3-carboxaldehyde is selectively reduced to a primary alcohol, yielding indole-3-methanol. Sodium borohydride is chosen as the reducing agent for its mild nature and excellent chemoselectivity, which prevents over-reduction or reaction with the indole nucleus.[1]

-

Williamson Ether Synthesis: The resulting indole-3-methanol is O-alkylated using a suitable methylating agent in the presence of a strong base. This classic etherification method provides a clean and efficient route to the target methoxymethyl ether.

This document provides a detailed, step-by-step experimental procedure, explains the rationale behind key steps, and includes a troubleshooting guide to assist researchers in achieving optimal results.

Overall Synthetic Scheme

Experimental Protocol

This protocol is divided into two main parts corresponding to the two synthetic steps. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Rationale: This step achieves the chemoselective reduction of the aromatic aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) in methanol is an ideal system for this transformation. NaBH₄ is a mild reducing agent that will not reduce the aromatic indole ring system. Methanol serves as both the solvent and a proton source to quench the intermediate alkoxide.[1]

Materials and Equipment:

-

Indole-3-carboxaldehyde (1.0 eq)

-

Anhydrous Methanol (CH₃OH)

-

Sodium borohydride (NaBH₄) (0.6 eq)

-

Deionized Water (H₂O)

-

Round-bottom flask (appropriate size)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: Place indole-3-carboxaldehyde (e.g., 10.0 g, 68.9 mmol) into a 250 mL round-bottom flask equipped with a magnetic stir bar. Add anhydrous methanol (120 mL).

-

Cooling: Place the flask in an ice bath and stir the resulting slurry for 15 minutes until the temperature equilibrates to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (e.g., 1.56 g, 41.3 mmol) to the stirred slurry in small portions over 20-30 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and the accompanying hydrogen gas evolution.

-

Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup - Solvent Removal: Once the reaction is complete, remove the ice bath. Carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator. Control the bath temperature to not exceed 40 °C.

-

Precipitation: To the resulting thick slurry, add deionized water (150 mL). Stir vigorously for 30 minutes. The product, indole-3-methanol, will precipitate as a solid.

-

Isolation and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 50 mL). Allow the solid to air-dry on the filter paper, then transfer it to a desiccator and dry under vacuum to a constant weight. The product is typically obtained as a white to off-white solid and is often pure enough for the next step without further purification.

Rationale: This step is a Williamson ether synthesis. A strong, non-nucleophilic base, sodium hydride (NaH), is used to deprotonate the hydroxyl group of indole-3-methanol, forming a sodium alkoxide. This potent nucleophile then displaces the iodide from methyl iodide (CH₃I) in an Sₙ2 reaction to form the desired ether. Anhydrous tetrahydrofuran (THF) is used as the solvent because it is aprotic and will not interfere with the strong base.

Materials and Equipment:

-

Indole-3-methanol (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I) (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Argon or Nitrogen gas inlet

-

Septa and syringes

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried three-neck flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (60% dispersion, e.g., 2.7 g, 67.5 mmol). Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes via cannula. Add anhydrous THF (100 mL).

-

Cooling: Cool the NaH suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve indole-3-methanol (e.g., 8.2 g, 56.2 mmol) in anhydrous THF (50 mL) and add it dropwise to the stirred NaH suspension via an addition funnel or syringe over 30 minutes. Safety Insight: This step generates hydrogen gas; ensure adequate ventilation and that the system is not sealed.

-

Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. The formation of the sodium alkoxide is usually accompanied by the cessation of gas evolution.

-

Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (e.g., 4.2 mL, 67.5 mmol) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Cool the flask to 0 °C and quench the reaction by the very slow, dropwise addition of saturated aqueous NH₄Cl solution (~50 mL) to destroy any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and deionized water (50 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 75 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is a pale yellow oil or solid. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 10% EtOAc/Hexanes and gradually increasing to 30%). Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

Data Presentation

| Parameter | Part A: Reduction | Part B: Etherification |